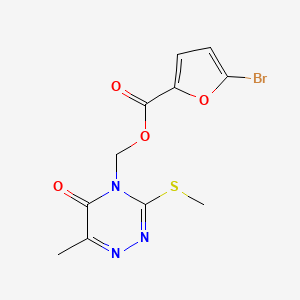

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-bromofuran-2-carboxylate

CAS No.: 877648-85-6

Cat. No.: VC5510254

Molecular Formula: C11H10BrN3O4S

Molecular Weight: 360.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877648-85-6 |

|---|---|

| Molecular Formula | C11H10BrN3O4S |

| Molecular Weight | 360.18 |

| IUPAC Name | (6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-bromofuran-2-carboxylate |

| Standard InChI | InChI=1S/C11H10BrN3O4S/c1-6-9(16)15(11(20-2)14-13-6)5-18-10(17)7-3-4-8(12)19-7/h3-4H,5H2,1-2H3 |

| Standard InChI Key | YQUMJRYRXZKIRZ-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(O2)Br)SC |

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The IUPAC name “(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-bromofuran-2-carboxylate” delineates its structure:

-

A 1,2,4-triazin-5-one core substituted at position 6 with a methyl group and at position 3 with a methylthio (-SMe) group.

-

The 4-position is esterified with a 5-bromofuran-2-carboxylate moiety via a methylene (-CH2-) linker.

The molecular formula is C11H9BrN4O4S, with a calculated molecular weight of 397.23 g/mol. This aligns with triazinone derivatives reported in PubChem , where similar cores exhibit molecular weights between 170–400 g/mol.

Structural Features and Stereoelectronic Properties

-

Triazinone Core: The 1,2,4-triazin-5-one ring system is planar, with resonance stabilization from the carbonyl group at position 5. Methyl and methylthio substituents at positions 6 and 3, respectively, introduce steric bulk and electron-withdrawing effects .

-

Bromofuran Ester: The 5-bromo substituent on the furan ring enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. The ester group at position 2 contributes to hydrolytic instability under alkaline conditions .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Weight | 397.23 g/mol |

| Hydrogen Bond Donors | 1 (triazinone NH) |

| Hydrogen Bond Acceptors | 6 (triazinone O, ester O) |

| Rotatable Bonds | 4 (methylene linker, ester) |

| Topological Polar Surface Area | 95.2 Ų |

Synthesis and Manufacturing Pathways

Retrosynthetic Analysis

The compound can be dissected into two fragments:

-

6-Methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methanol

-

5-Bromofuran-2-carbonyl chloride

Coupling these via esterification (e.g., Steglich or Mitsunobu conditions) would yield the target molecule.

Triazinone Intermediate Synthesis

-

Formation of 1,2,4-Triazin-5-one Core:

Bromofuran Ester Preparation

-

Bromination of Furan-2-carboxylic Acid:

-

Electrophilic bromination using Br2 in acetic acid introduces bromine at position 5.

-

Conversion to acid chloride via SOCl2 or oxalyl chloride.

-

Esterification

-

Reacting the triazinone methanol intermediate with 5-bromofuran-2-carbonyl chloride in dichloromethane, catalyzed by DMAP, yields the target ester .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Triazinone formation | Thiosemicarbazide, H2SO4, Δ | 65–70 |

| Methylthio substitution | CH3I, K2CO3, DMF | 85 |

| Esterification | DCC, DMAP, CH2Cl2 | 75–80 |

Physicochemical and Spectroscopic Properties

Solubility and Partitioning Behavior

-

Aqueous Solubility: Predicted to be <10 mg/mL (log P = 2.1), consistent with brominated aromatics .

-

Lipophilicity: The methylthio and bromine groups enhance hydrophobic interactions, suggesting high membrane permeability.

Spectroscopic Fingerprints

-

IR Spectroscopy:

-

Strong absorption at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (triazinone C=O).

-

C-Br stretch at 650 cm⁻¹.

-

-

NMR (1H, 13C):

-

Triazinone NH proton at δ 12.1 ppm (DMSO-d6).

-

Furyl protons as doublets at δ 7.2 (H-3) and δ 6.8 (H-4).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume